(3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one

Catalog No.
S530099
CAS No.
617720-02-2
M.F
C25H31NO3
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(...

CAS Number

617720-02-2

Product Name

(3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one

IUPAC Name

(3S,5S)-5-(3-cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one

Molecular Formula

C25H31NO3

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C25H31NO3/c1-17-6-5-7-18(12-17)13-20-14-21(16-26-25(20)27)19-10-11-23(28-2)24(15-19)29-22-8-3-4-9-22/h5-7,10-12,15,20-22H,3-4,8-9,13-14,16H2,1-2H3,(H,26,27)/t20-,21-/m1/s1

InChI Key

ABEJDMOBAFLQNJ-NHCUHLMSSA-N

SMILES

CC1=CC(=CC=C1)CC2CC(CNC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4

Solubility

Soluble in DMSO

Synonyms

HT-0712; IPL-455903; HT0712; IPL455903; HT 0712; IPL 455903

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(CNC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H]2C[C@H](CNC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4

Description

The exact mass of the compound (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one is 393.2304 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Piperidones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one is a complex organic molecule characterized by a piperidine ring substituted with various functional groups. Its structure includes a cyclopentyloxy group and a methoxyphenyl moiety, contributing to its potential biological activity. The stereochemistry at the 3 and 5 positions of the piperidine ring is crucial for its interaction with biological targets, influencing its pharmacological properties.

Typical for amines and ketones, including:

  • Nucleophilic substitutions: The piperidine nitrogen can act as a nucleophile in reactions with electrophiles.
  • Oxidation and reduction: The ketone functional group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
  • Rearrangements: Depending on the substituents, the compound may participate in rearrangement reactions, potentially leading to isomeric forms.

These reactions are facilitated by various enzymes in biological systems, which may also influence the compound's metabolic pathways

The biological activity of this compound is likely influenced by its structural components. Compounds with similar structures have been shown to exhibit:

  • Antioxidant properties: Due to the presence of aromatic rings which can stabilize free radicals.
  • Neuroactive effects: Piperidine derivatives often interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Anticancer activity: Some structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines .

Synthesis of (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one can be achieved through several methodologies:

  • Stepwise synthesis:
    • Start with a suitable piperidine derivative.
    • Introduce the cyclopentyloxy group through alkylation or etherification.
    • Add the methoxyphenyl group via nucleophilic substitution or coupling reactions.
  • One-pot synthesis:
    • Utilize multi-component reactions that allow simultaneous formation of the piperidine core and its substituents.
  • Chiral synthesis:
    • Employ chiral catalysts or reagents to ensure the correct stereochemistry at the 3 and 5 positions of the piperidine ring.

These methods highlight the importance of stereochemistry in influencing biological activity and pharmacokinetics .

The compound has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development targeting neurological disorders or cancer therapies.
  • Agriculture: Possible use as a pesticide or herbicide due to its biological activity against specific pests.
  • Material Science: Its unique structure may lend itself to applications in developing new materials with specific properties .

Interaction studies involving this compound could focus on:

  • Protein-ligand interactions: Understanding how it binds to specific receptors or enzymes can elucidate its mechanism of action.
  • Metabolic pathways: Investigating how it is metabolized in biological systems can provide insights into its efficacy and safety profiles.
  • Synergistic effects: Examining interactions with other compounds may reveal enhanced biological activities when used in combination therapies .

Several compounds exhibit structural similarities to (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one, including:

Compound NameStructural FeaturesBiological Activity
Compound APiperidine with methoxy substituentAntidepressant effects
Compound BPiperidine with alkyl side chainsAnticancer activity
Compound CPiperidine with halogen substituentsAntimicrobial properties

Uniqueness

The uniqueness of (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one lies in its specific combination of cyclopentyloxy and methoxyphenyl groups, which may enhance its selectivity towards particular biological targets compared to other piperidine derivatives. This specificity could lead to novel therapeutic applications not seen in structurally similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

393.23039385 g/mol

Monoisotopic Mass

393.23039385 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2O43FXG9IG

Other CAS

617720-02-2

Wikipedia

HT-0712

Dates

Modify: 2024-04-14
1: Peters M, Bletsch M, Stanley J, Wheeler D, Scott R, Tully T. The PDE4 inhibitor HT-0712 improves hippocampus-dependent memory in aged mice. Neuropsychopharmacology. 2014 Dec;39(13):2938-48. doi: 10.1038/npp.2014.154. PubMed PMID: 24964813; PubMed Central PMCID: PMC4229572.
2: MacDonald E, Van der Lee H, Pocock D, Cole C, Thomas N, VandenBerg PM, Bourtchouladze R, Kleim JA. A novel phosphodiesterase type 4 inhibitor, HT-0712, enhances rehabilitation-dependent motor recovery and cortical reorganization after focal cortical ischemia. Neurorehabil Neural Repair. 2007 Nov-Dec;21(6):486-96. PubMed PMID: 17823313.
3: Giembycz MA. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? Br J Pharmacol. 2008 Oct;155(3):288-90. doi: 10.1038/bjp.2008.297. PubMed PMID: 18660832; PubMed Central PMCID: PMC2567889.

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